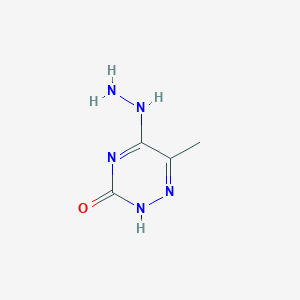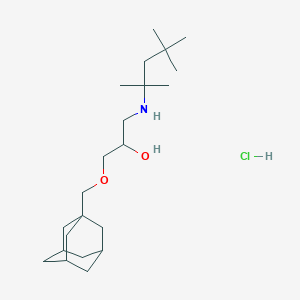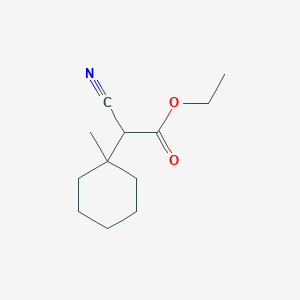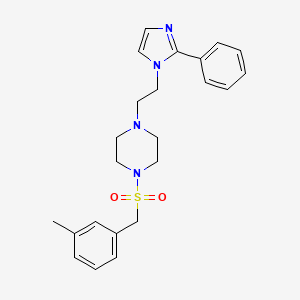![molecular formula C14H14N2O3 B2561909 N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide CAS No. 2411244-96-5](/img/structure/B2561909.png)
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide, also known as BOA, is a compound that belongs to the family of benzoxazinoids. BOA is a natural herbicide that is produced by plants such as maize, wheat, and rye. This compound has been widely studied for its potential as a natural herbicide, as well as for its biochemical and physiological effects.
Mécanisme D'action
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide works by inhibiting the activity of acetolactate synthase, which is an enzyme that is involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species in plants, which can lead to oxidative stress and cell death. N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of lignin, which is an important component of plant cell walls.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide has a number of advantages for use in lab experiments. It is a natural compound that is readily available and relatively easy to synthesize. It has also been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide also has some limitations. It is toxic to plants, which means that it can be difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Orientations Futures
There are a number of future directions for research on N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide. One potential area of research is the development of new herbicides based on the structure of N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide. Another potential area of research is the study of the biochemical and physiological effects of N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide on plants and other organisms. Additionally, there is a need for further research into the mechanism of action of N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide, as this could lead to the development of new herbicides or other compounds with similar properties. Finally, there is a need for further research into the potential applications of N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide in agriculture and other industries.
Méthodes De Synthèse
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide can be synthesized by the reaction of 2-aminobenzoic acid with acetylacetone in the presence of a base. This reaction leads to the formation of the intermediate compound, 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid, which can be further reacted with but-2-yn-1-amine to produce N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide.
Applications De Recherche Scientifique
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide has been extensively studied for its potential as a natural herbicide. It has been shown to inhibit the growth of a wide range of plant species, including weeds and crops. N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide works by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Propriétés
IUPAC Name |
N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-5-13(17)15-8-9-16-11-6-3-4-7-12(11)19-10-14(16)18/h3-4,6-7H,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLFCTBFMLOJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1C(=O)COC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(benzo[d][1,3]dioxole-5-carbonyl)-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2561830.png)
![Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2561831.png)
![(Z)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2561832.png)





![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2561841.png)
![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)

![3-(4-methoxyphenyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2561847.png)